2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18334471
Molecular Formula: C8H4ClN3O2S
Molecular Weight: 241.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H4ClN3O2S |
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Molecular Weight | 241.66 g/mol |
IUPAC Name | 2-(2-chloropyrimidin-4-yl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H4ClN3O2S/c9-8-10-2-1-4(12-8)6-11-5(3-15-6)7(13)14/h1-3H,(H,13,14) |
Standard InChI Key | SAEHJMBWVLIEHP-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1C2=NC(=CS2)C(=O)O)Cl |
Introduction
Synthesis Pathways
The synthesis of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid typically involves multi-step reactions, focusing on the formation of the thiazole and pyrimidine rings followed by functional group modifications.
General Synthetic Route:
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Formation of Thiazole Ring:
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Reactants such as α-haloketones and thiourea are condensed under basic conditions to yield the thiazole core.
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Pyrimidine Substitution:
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Chlorinated pyrimidines can be introduced via nucleophilic substitution reactions using precursors like 2-chloropyrimidine derivatives.
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Carboxylation:
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The carboxylic acid group is often introduced through oxidation or direct carboxylation of intermediates.
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Reaction Conditions:
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Solvents: Ethanol, dimethylformamide (DMF), or acetonitrile.
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Catalysts: Sodium ethoxide or potassium carbonate.
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Temperature: Moderate heating (50–120°C) depending on the step.
Applications in Medicinal Chemistry
The unique structure of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid makes it a promising candidate for drug discovery:
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Antimicrobial Activity:
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Thiazole derivatives are known for their ability to inhibit bacterial growth by targeting enzymes critical for cell wall synthesis.
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Pyrimidine moieties enhance binding affinity to biological targets, such as DNA polymerases.
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Anticancer Potential:
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Compounds with similar scaffolds have shown efficacy against cancer cell lines by interfering with cell cycle regulation or inducing apoptosis.
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Anti-inflammatory Properties:
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Carboxylic acid groups contribute to the modulation of inflammatory pathways via interaction with cyclooxygenase enzymes.
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Physicochemical Data
Property | Value |
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Melting Point | ~200–220°C (estimated) |
Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
LogP | ~1.5–2.0 (predicted) |
pKa (Carboxylic Acid) | ~4.0–5.0 |
Analytical Characterization
To confirm the identity and purity of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid, various analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Signals corresponding to aromatic protons in the pyrimidine and thiazole rings.
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Downfield shifts for protons near electronegative groups (e.g., chlorine).
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Mass Spectrometry:
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Molecular ion peak at m/z = 241 (consistent with molecular weight).
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Infrared Spectroscopy (IR):
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Strong absorption bands around 1700 cm⁻¹ for the carboxylic acid C=O stretch.
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Bands near 3100 cm⁻¹ for O-H stretching.
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Potential Research Directions
Given its structural framework, future studies can explore:
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Derivatization: Modifying functional groups to enhance pharmacokinetics or biological activity.
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Docking Studies: Computational simulations to identify potential biological targets.
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Polymer Applications: Incorporation into advanced materials due to its heterocyclic stability.
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